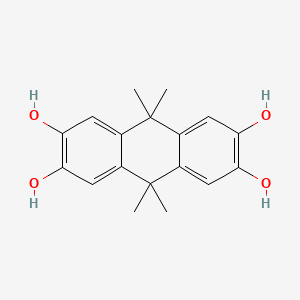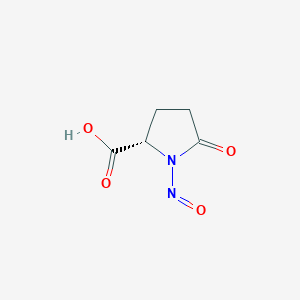
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with a unique structure that includes a nitroso group, a ketone, and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid typically involves the nitrosation of a suitable precursor. One common method is the reaction of (2S)-5-oxopyrrolidine-2-carboxylic acid with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitroso group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alcohols and acid catalysts like sulfuric acid for esterification.
Major Products Formed
Oxidation: Formation of (2S)-1-nitro-5-oxopyrrolidine-2-carboxylic acid.
Reduction: Formation of (2S)-1-amino-5-oxopyrrolidine-2-carboxylic acid.
Substitution: Formation of esters of this compound.
Scientific Research Applications
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Potential use in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. The compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
(2S)-5-oxopyrrolidine-2-carboxylic acid: Lacks the nitroso group, making it less reactive in certain chemical reactions.
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of both a nitroso group and a carboxylic acid group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H6N2O4 |
|---|---|
Molecular Weight |
158.11 g/mol |
IUPAC Name |
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H6N2O4/c8-4-2-1-3(5(9)10)7(4)6-11/h3H,1-2H2,(H,9,10)/t3-/m0/s1 |
InChI Key |
FSMWLLTUNBUUGE-VKHMYHEASA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)N=O |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
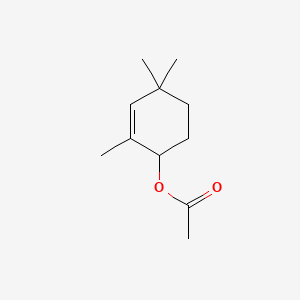
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
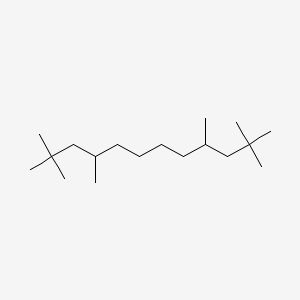
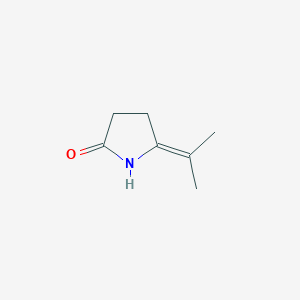
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

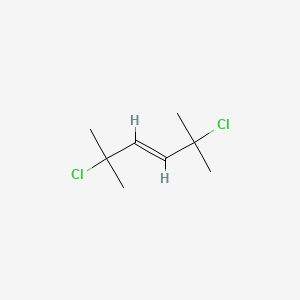
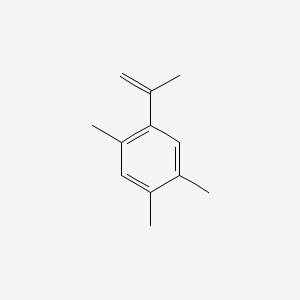
![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)
